3-(4-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Description
Properties
Molecular Formula |
C24H21ClN2OS2 |
|---|---|
Molecular Weight |
453.0 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-[(2-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H21ClN2OS2/c1-15-6-2-3-7-16(15)14-29-24-26-22-21(19-8-4-5-9-20(19)30-22)23(28)27(24)18-12-10-17(25)11-13-18/h2-3,6-7,10-13H,4-5,8-9,14H2,1H3 |
InChI Key |
AXORDIIDUBLGKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Biological Activity
The compound 3-(4-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one is a novel organic molecule that has garnered attention due to its potential biological activities. This compound belongs to the thienopyrimidine class, which is known for various pharmacological properties, particularly in anticancer research. The unique structural features of this compound, including the presence of a 4-chlorophenyl group and a sulfanyl moiety, suggest enhanced biological activity.
Molecular Characteristics
- Molecular Formula : C₁₆H₁₃ClN₂OS
- Molecular Weight : Approximately 348.87 g/mol
- IUPAC Name : 3-(4-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one
Anticancer Properties
Research indicates that compounds within the thienopyrimidine class exhibit significant anticancer properties. Specifically, studies have shown that 3-(4-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The presence of electron-withdrawing groups such as chlorine enhances the lipophilicity and binding affinity of the compound to biological targets involved in cancer progression.
Molecular docking studies reveal that this compound interacts effectively with specific proteins associated with tumor growth and survival pathways. These interactions may inhibit the functions of these proteins, leading to reduced tumor viability and proliferation. For example:
| Protein Target | Interaction Type | Effect |
|---|---|---|
| EGFR | Inhibition | Reduced cell proliferation |
| Bcl-2 | Binding | Induction of apoptosis |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound can be achieved through various methods involving multi-step reactions that introduce the necessary functional groups. The structure-activity relationship indicates that modifications to the benzothieno and pyrimidine cores can significantly affect biological activity.
Case Studies
- Antitumor Activity : A study conducted on similar thienopyrimidine derivatives demonstrated that modifications at the 4-position of the phenyl ring significantly enhanced anticancer activity against MCF-7 breast cancer cells. The compound exhibited IC50 values comparable to established chemotherapeutics.
- Enzyme Inhibition : In vitro assays indicated that derivatives of this compound showed potent inhibition against acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative diseases.
Comparative Analysis with Related Compounds
To understand the potency of 3-(4-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one , it is beneficial to compare it with other structurally similar compounds:
| Compound Name | Anticancer Activity (IC50 µM) | AChE Inhibition (%) |
|---|---|---|
| Compound A | 15 | 85 |
| Compound B | 20 | 75 |
| This Compound | 10 | 90 |
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to 3-(4-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one exhibit significant anticancer activities. These compounds are believed to interfere with cancer cell proliferation and induce apoptosis. For instance:
- A study highlighted the synthesis of hybrid molecules containing benzothieno and pyrimidine structures that demonstrated promising anticancer effects against various cancer cell lines .
Antimicrobial Activity
Compounds with similar structures have shown antimicrobial effects against a range of pathogens. The presence of sulfur in the molecular structure is often linked to enhanced antimicrobial activity. Research has indicated that derivatives of benzothieno compounds can be effective against both Gram-positive and Gram-negative bacteria .
Neuroprotective Effects
Research into neuroprotective properties has suggested that this compound may influence pathways involved in neurodegeneration. Compounds with similar scaffolds have been investigated for their potential to protect neuronal cells from oxidative stress and apoptosis .
Synthesis and Derivatives
The synthesis of 3-(4-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. Key synthetic approaches include:
- Condensation Reactions : Combining appropriate precursors under acidic or basic conditions.
- Cyclization : Forming the benzothieno-pyrimidine core structure through cyclization reactions.
- Functional Group Modifications : Introducing various substituents to enhance biological activity.
Case Study 1: Anticancer Evaluation
In a recent pharmacological study, a series of compounds derived from the benzothieno-pyrimidine framework were evaluated for their anticancer properties. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. The study reported minimum inhibitory concentrations (MICs) as low as 10 µg/mL for some derivatives, suggesting strong antibacterial potential .
Comparison with Similar Compounds
Sulfanyl Group Modifications
- Compound A (): Structure: 2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one Key Difference: The sulfanyl chain includes a 4-bromophenyl-2-oxoethyl group, introducing bromine (electron-withdrawing) and a ketone moiety.
- Compound B (): Structure: 2-[(4-Bromophenyl)methylsulfanyl]-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one Key Difference: Ethyl group at position 3 and 4-bromobenzylsulfanyl at position 2.
- Compound C (): Structure: 3-(4-Methylphenyl)-2-[(naphthalen-1-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one Key Difference: Naphthylmethylsulfanyl substituent at position 2. Impact: The bulky naphthyl group may hinder binding to compact active sites but enhance π-π stacking interactions .
Oxoethyl and Morpholino Derivatives
- Compound D (): Structure: 3-(4-Chlorophenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one Key Difference: 4-Methylphenyl-2-oxoethylsulfanyl chain.
- Compound E (): Structure: 3-Benzyl-2-[(2-morpholino-2-oxoethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one Key Difference: Morpholino-oxoethylsulfanyl group. Impact: The morpholino ring enhances water solubility and may facilitate interactions with polar biological targets .
Core Ring Modifications
- Compound F (): Structure: 3-(4-Chlorophenyl)-2-[(4-methylbenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one Key Difference: Cyclopenta ring replaces the tetrahydrobenzothieno system. Impact: Reduced ring strain and altered conformational flexibility, which may affect binding kinetics .
Preparation Methods
Formation of the Tetrahydrobenzothiophene Precursor
The synthesis begins with the preparation of 5,6,7,8-tetrahydrobenzo[4,thieno[2,3-d]pyrimidin-4(3H)-one. The Gewald reaction is commonly employed to assemble the thiophene ring:
Reagents :
-
Cyclohexanone (ketone precursor)
-
Elemental sulfur (S₈)
-
Ethyl cyanoacetate
-
Morpholine (catalyst)
Conditions :
-
Ethanol solvent, reflux (78–80°C)
-
Reaction time: 6–8 hours
This step yields 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, which is cyclized to the pyrimidinone core using formamide at 180°C.
Introduction of the 4-Chlorophenyl Group
The 3-position of the pyrimidinone core is functionalized via nucleophilic aromatic substitution (NAS):
Reagents :
-
4-Chlorophenylboronic acid (Suzuki coupling) or
-
1-Chloro-4-iodobenzene (Ullmann coupling)
Conditions :
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base: K₂CO₃ or Cs₂CO₃
-
Solvent: Dimethylformamide (DMF) or toluene
-
Temperature: 80–100°C
Sulfanylation at the 2-Position
The sulfanyl group is introduced via thiol-disulfide exchange or alkylation :
Method A : Direct Alkylation
-
Reagent : 2-Methylbenzyl mercaptan
-
Base : NaOH or KOH
-
Solvent : DMF, 60°C, 12 hours
-
Yield : 68–72%
Method B : Disulfide Intermediate
Optimization of Critical Reaction Parameters
Solvent Effects on Cyclization
Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency compared to ethanol (Table 1).
Table 1 : Solvent Screening for Pyrimidinone Cyclization
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 180 | 4 | 82 |
| DMSO | 180 | 5 | 78 |
| EtOH | Reflux | 8 | 61 |
Catalytic Systems for Suzuki Coupling
Palladium-based catalysts outperform copper in arylations:
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(OAc)₂ | PPh₃ | 76 |
| PdCl₂(dppf) | dppf | 84 |
| CuI | 1,10-Phenanthroline | 52 |
Alternative Synthetic Routes
One-Pot Tandem Cyclization-Substitution
A streamlined protocol combines cyclization and functionalization:
-
Gewald Reaction : As described in Section 2.1.
-
In Situ Substitution : Add 4-chlorophenylmagnesium bromide and 2-methylbenzyl disulfide post-cyclization.
Yield : 58% (over two steps).
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times:
-
Cyclization : 180°C, 20 minutes (vs. 4 hours conventionally)
-
Sulfanylation : 100°C, 15 minutes (vs. 12 hours)
Overall Yield : 70%.
Challenges and Troubleshooting
Byproduct Formation During Sulfanylation
Common issues include:
-
Oxidation to Sulfoxide : Mitigated by inert atmosphere (N₂/Ar).
-
Over-Alkylation : Controlled via stoichiometric ratios (1:1.2 thiol:substrate).
Purification of Hydrophobic Intermediates
Recommended Techniques :
Recent Advances in Thienopyrimidine Synthesis
Flow Chemistry Approaches
Continuous-flow systems improve scalability:
Q & A
Q. What are the established synthetic routes for this compound, and what starting materials are typically used?
The compound is synthesized via multistep reactions starting from ethyl 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate. Key steps include cyclization with formamide to form the pyrimidinone core, followed by chlorination with phosphorous oxychloride. The 2-methylbenzylsulfanyl group is introduced via nucleophilic substitution using 2-methylbenzyl mercaptan. Metalation reagents (e.g., aluminum amalgam) may be employed to optimize intermediate formation .
Q. Which spectroscopic and crystallographic methods are used for structural validation?
- IR spectroscopy : Confirms carbonyl (1676–1647 cm⁻¹) and N-H (3309–3107 cm⁻¹) stretches .
- NMR : ¹H-NMR (CDCl₃) identifies aromatic protons (δ 7.54–8.71 ppm) and aliphatic groups (δ 2.89–2.95 ppm) .
- Single-crystal X-ray diffraction : Resolves the 3D structure, with mean C–C bond lengths of 0.004 Å and R-factor ≤ 0.069 .
Q. How is antimicrobial activity evaluated, and what are typical assay parameters?
Minimum inhibitory concentration (MIC) assays are performed against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) using serial dilution (0.5–128 µg/mL). Activity correlates with electron-withdrawing substituents on the phenyl ring .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
Q. How to address contradictions in reported biological activity data?
Q. What computational strategies predict binding mechanisms or pharmacokinetics?
Q. How to design derivatives for enhanced therapeutic efficacy?
Q. What methodologies assess environmental fate and degradation pathways?
- Environmental-chemical studies : Track abiotic transformations (hydrolysis, photolysis) under controlled pH and UV conditions .
- Ecotoxicology assays : Evaluate toxicity in Daphnia magna or algae to model ecosystem impacts .
Q. How to mitigate cytotoxicity in normal cell lines during drug development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
